![molecular formula C14H14Cl2O4 B186252 Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate CAS No. 91167-08-7](/img/structure/B186252.png)
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate, also known as DCTD, is a synthetic compound that has been of interest to researchers due to its potential in various scientific fields.
Aplicaciones Científicas De Investigación
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been studied for its potential use in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been used as a building block for the synthesis of various compounds. In material science, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been studied for its potential as a precursor for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. By inhibiting this enzyme, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate can prevent the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of DHFR, the inhibition of cancer cell growth, and the potential for use as a building block for the synthesis of new materials. Additionally, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research and development of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate. One potential direction is the synthesis of new compounds based on the structure of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate, which could have improved anti-cancer properties. Another direction is the investigation of the potential use of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate as a building block for the synthesis of new materials. Finally, further research is needed to fully understand the mechanism of action of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate and its potential use in medicinal chemistry.
Métodos De Síntesis
The synthesis of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate involves a multi-step process that includes the reaction of 1,3-cyclohexadiene with maleic anhydride, followed by the reaction of the resulting product with thionyl chloride and dimethyl sulfate. The final product is obtained by the reaction of the intermediate with 3,4-dichlorobenzoic acid.
Propiedades
Número CAS |
91167-08-7 |
|---|---|
Nombre del producto |
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate |
Fórmula molecular |
C14H14Cl2O4 |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate |
InChI |
InChI=1S/C14H14Cl2O4/c1-19-13(17)9-5-3-4-6(10(9)14(18)20-2)8-7(5)11(15)12(8)16/h3-8,11-12H,1-2H3 |
Clave InChI |
VVNNZLSINMNERG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2C=CC1C3C2C(C3Cl)Cl)C(=O)OC |
SMILES canónico |
COC(=O)C1=C(C2C=CC1C3C2C(C3Cl)Cl)C(=O)OC |
Otros números CAS |
91167-08-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





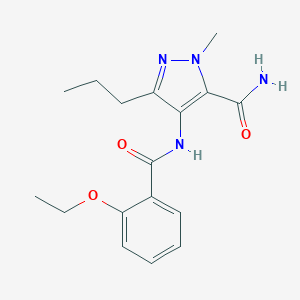
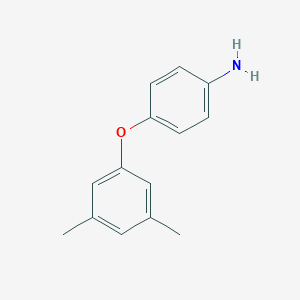
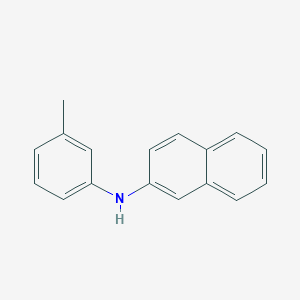

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
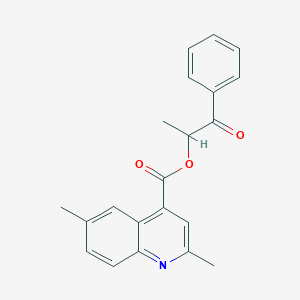
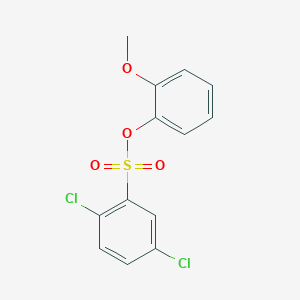
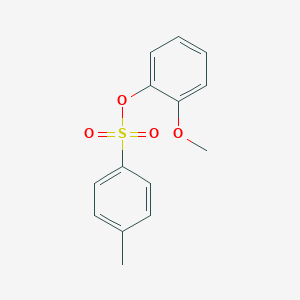
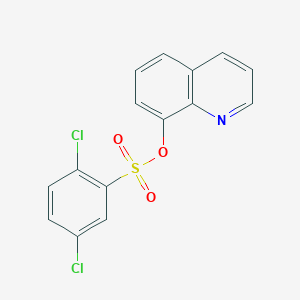
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
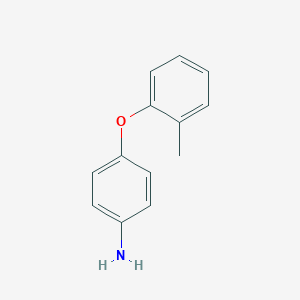
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)